molecular formula C8H14N4O B2666636 4-Amino-1-tert-butylpyrazole-3-carboxamide CAS No. 2418715-90-7

4-Amino-1-tert-butylpyrazole-3-carboxamide

Cat. No.: B2666636
CAS No.: 2418715-90-7
M. Wt: 182.227
InChI Key: NNDGWTTYEAVKDN-UHFFFAOYSA-N
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Description

4-Amino-1-tert-butylpyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 4, a tert-butyl group at position 1, and a carboxamide group at position 3. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-tert-butylpyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring at position 1 using tert-butyl halides under basic conditions.

    Amination at position 4:

    Carboxamide formation: The final step involves the conversion of the carboxylic acid group at position 3 to a carboxamide group using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-tert-butylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-tert-butylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with active sites, while the tert-butyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methylpyrazole-3-carboxamide
  • 4-Amino-1-ethylpyrazole-3-carboxamide
  • 4-Amino-1-isopropylpyrazole-3-carboxamide

Uniqueness

4-Amino-1-tert-butylpyrazole-3-carboxamide is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its stability, binding affinity, and selectivity compared to similar compounds with smaller alkyl groups.

Properties

IUPAC Name

4-amino-1-tert-butylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDGWTTYEAVKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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